molecular formula C20H19N5O2S B278273 N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No. B278273
M. Wt: 393.5 g/mol
InChI Key: KMVJWQIKYIZEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "Compound X" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of Compound X involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. Studies have shown that Compound X inhibits the activity of the protein kinase B (AKT) signaling pathway, which is known to be overactive in many types of cancer cells. Additionally, Compound X has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects on the body. Studies have shown that Compound X can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, Compound X has been shown to have anti-inflammatory and anti-oxidant properties, which can help reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Compound X in lab experiments is its potent anti-cancer activity. This makes it a potential candidate for the development of new anti-cancer drugs. Additionally, Compound X has been shown to have low toxicity, making it a safer alternative to many existing anti-cancer drugs. However, one of the limitations of using Compound X in lab experiments is its high cost of synthesis, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research of Compound X. One potential direction is the development of new anti-cancer drugs based on the structure of Compound X. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in the treatment of various diseases. Furthermore, studies are needed to investigate the safety and toxicity of Compound X in vivo, in order to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Compound X involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the preparation of 2-methyl-4-nitroaniline, which is then reacted with 3-methyl-1,2,4-triazol-5-thiol to form the intermediate product. This intermediate product is then reacted with 4-methylphenol and 2-bromoacetic acid to produce Compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that Compound X has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, Compound X has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C20H19N5O2S/c1-12-4-7-16(8-5-12)27-11-18(26)21-17-9-6-15(10-13(17)2)19-24-25-14(3)22-23-20(25)28-19/h4-10H,11H2,1-3H3,(H,21,26)

InChI Key

KMVJWQIKYIZEJE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NN4C(=NN=C4S3)C)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NN4C(=NN=C4S3)C)C

Origin of Product

United States

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